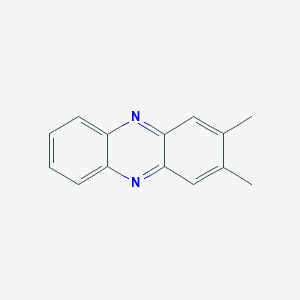

2,3-Dimethylphenazine

CAS No.: 6479-88-5

Cat. No.: VC17977591

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6479-88-5 |

|---|---|

| Molecular Formula | C14H12N2 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 2,3-dimethylphenazine |

| Standard InChI | InChI=1S/C14H12N2/c1-9-7-13-14(8-10(9)2)16-12-6-4-3-5-11(12)15-13/h3-8H,1-2H3 |

| Standard InChI Key | AXTJIDAKPWEJCR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=NC3=CC=CC=C3N=C2C=C1C |

Introduction

Chemical Structure and Molecular Identity

Structural Characteristics

2,3-Dimethylphenazine belongs to the phenazine family, a class of nitrogen-containing heterocycles known for their planar aromatic structure. The compound’s backbone consists of two benzene rings fused to a pyrazine ring, with methyl groups occupying the 2nd and 3rd positions (Figure 1). The SMILES notation accurately represents its connectivity .

Molecular and Computed Properties

Key physicochemical properties, as computed by PubChem, include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 208.26 g/mol | PubChem |

| XLogP3 | 3.6 | XLogP3 |

| Topological Polar Surface Area | 25.8 Ų | Cactvs |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 0 | PubChem |

The low polar surface area and moderate lipophilicity (XLogP3 = 3.6) suggest limited water solubility, aligning with typical phenazine derivatives .

Synthesis and Production

Purification and Characterization

Purification typically involves chromatographic techniques (e.g., column chromatography) followed by recrystallization. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Applications in Scientific Research

Biochemical Research

2,3-Dimethylphenazine is classified as a research-grade chemical, indicating its use in exploratory studies. Potential applications include:

-

Enzyme Inhibition Studies: Phenazines are known to interact with flavoproteins and oxidoreductases due to their redox-active nature.

-

Antimicrobial Agent Development: Some phenazine derivatives exhibit antimicrobial properties, though specific data for this compound remains scarce .

Materials Science

The conjugated π-system of 2,3-dimethylphenazine makes it a candidate for organic electronic applications, such as:

-

Organic Semiconductors: As a charge-transport material in thin-film transistors.

-

Fluorescent Probes: Modifications to the phenazine core could yield tunable emission properties for imaging .

Research Findings and Experimental Data

Biological Activity

While direct studies on 2,3-dimethylphenazine are lacking, structurally related phenazines demonstrate diverse bioactivities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume